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Compound of Interest

2-(4-Bromo-3-
Compound Name: ) )
methylphenoxy)acetic acid

Cat. No.: B181241

An In-Depth Technical Guide to 2-(4-Bromo-3-methylphenoxy)acetic Acid

Introduction

2-(4-Bromo-3-methylphenoxy)acetic acid is a synthetic carboxymethyl ether derivative of a
substituted phenol. Its chemical structure, featuring a brominated and methylated aromatic ring
linked to an acetic acid moiety via an ether bond, makes it a versatile intermediate in organic
synthesis. This guide provides a comprehensive overview of its physical and chemical
properties, a detailed synthesis protocol, and an analysis of its potential applications,
particularly for professionals in chemical research and drug development.

Chemical and Physical Properties

The properties of 2-(4-Bromo-3-methylphenoxy)acetic acid are dictated by its molecular
structure: the acidic carboxylic group, the phenoxy ether linkage, and the substituted aromatic
ring. These features influence its solubility, reactivity, and spectroscopic characteristics.

Quantitative Data Summary

A compilation of the core physical and chemical data for 2-(4-Bromo-3-methylphenoxy)acetic
acid is presented below. This data is essential for its handling, reaction setup, and analytical
characterization.
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Property Value Source
Molecular Formula C9H9Bro3 PubChem
Molecular Weight 245.07 g/mol PubChem
Appearance White to off-white crystalline Molbase
powder

Melting Point 158-161 °C Molbase
Boiling Point 385.7+£32.0 °C (Predicted) PubChem
Density 1.638+0.06 g/cm3 (Predicted) PubChem
pKa 3.2240.10 (Predicted) PubChem
LogP 2.85 (Predicted) PubChem
CAS Number 2083-77-4 ChemicalBook
PubChem CID 3014902 PubChem

Synthesis and Characterization

The synthesis of 2-(4-Bromo-3-methylphenoxy)acetic acid is most commonly achieved via a
Williamson ether synthesis. This classic and reliable method involves the reaction of the
corresponding phenol with a haloacetic acid derivative under basic conditions.

Synthesis Protocol: Williamson Ether Synthesis

This protocol details the synthesis of 2-(4-Bromo-3-methylphenoxy)acetic acid from 4-
Bromo-3-methylphenol and chloroacetic acid. The base, sodium hydroxide, serves to
deprotonate the phenol, forming a nucleophilic phenoxide ion that subsequently attacks the
electrophilic carbon of chloroacetic acid.

Materials:
e 4-Bromo-3-methylphenol

e Chloroacetic acid
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Sodium hydroxide (NaOH)

Water (distilled or deionized)

Hydrochloric acid (HCI, concentrated)

Diethyl ether or Ethyl acetate (for extraction)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)

Step-by-Step Procedure:

Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a
magnetic stirrer, dissolve 4-Bromo-3-methylphenol in an aqueous solution of sodium
hydroxide. The molar ratio of NaOH to the phenol should be approximately 2:1 to ensure
complete deprotonation and to neutralize the chloroacetic acid in the next step. Stir the
mixture until the phenol is completely dissolved.

Nucleophilic Substitution: Slowly add an equimolar amount of chloroacetic acid to the
reaction mixture. Upon addition, the solution may warm slightly.

Reaction & Reflux: Heat the mixture to reflux (approximately 100 °C) and maintain it for 2-3
hours to ensure the reaction goes to completion. The progress can be monitored by Thin
Layer Chromatography (TLC).

Workup & Acidification: After cooling to room temperature, transfer the reaction mixture to a
separatory funnel. Carefully acidify the aqueous solution with concentrated HCI until the pH
is approximately 1-2. This protonates the carboxylate, causing the desired product, 2-(4-
Bromo-3-methylphenoxy)acetic acid, to precipitate as it is typically insoluble in acidic
agueous solutions.

Extraction: Extract the product from the aqueous layer using an organic solvent like diethyl
ether or ethyl acetate. Perform the extraction three times to maximize yield.

Drying and Evaporation: Combine the organic layers and dry them over an anhydrous drying
agent like MgSOQa. Filter off the drying agent and remove the solvent under reduced pressure
using a rotary evaporator.
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o Recrystallization: The crude product can be purified by recrystallization from a suitable
solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Synthesis Workflow Diagram
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Caption: Williamson ether synthesis workflow for 2-(4-Bromo-3-methylphenoxy)acetic acid.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic
methods is employed.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic
protons, the methyl group protons, and the methylene protons of the acetic acid moiety.
The integration of these peaks should correspond to the number of protons in each
environment.

o 183C NMR: The carbon NMR will show distinct signals for the carboxylic carbon, the
carbons in the aromatic ring, the methyl carbon, and the methylene carbon.
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« Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band
characteristic of the O-H stretch of the carboxylic acid (around 2500-3300 cm~1) and a sharp,
strong peak for the C=0 stretch of the carbonyl group (around 1700 cm~1). The C-O ether
stretch will also be present (around 1200-1300 cm™1).

o Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the
compound. The presence of bromine will result in a characteristic isotopic pattern (M and
M+2 peaks with nearly equal intensity), providing strong evidence for the successful
incorporation of bromine into the structure.

Analytical Workflow Diagram
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Caption: Logical workflow for the purification and characterization of the final product.

Applications and Relevance

2-(4-Bromo-3-methylphenoxy)acetic acid is not typically an end-product but rather a
valuable building block in organic and medicinal chemistry. Its utility stems from the presence of
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multiple reactive sites:

o Carboxylic Acid Group: This functional group can be readily converted into esters, amides, or
acid chlorides, allowing for its conjugation to other molecules. This is a common strategy in
drug development for modifying solubility or for linking to a pharmacophore.

e Aromatic Ring: The bromine atom on the aromatic ring is a key functional handle for cross-
coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions are
fundamental in modern drug discovery for constructing complex molecular architectures by
forming new carbon-carbon or carbon-heteroatom bonds.

Given its structure, this compound is a potential precursor for the synthesis of more complex
molecules with potential biological activity. Aryloxyacetic acid derivatives, in general, have been
explored for various therapeutic applications, and this specific scaffold provides a platform for
further chemical diversification.

Safety and Handling

As with any laboratory chemical, 2-(4-Bromo-3-methylphenoxy)acetic acid should be
handled with appropriate personal protective equipment (PPE), including safety glasses,
gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. Based on its
acidic nature, it may cause skin and eye irritation. For detailed safety information, consult the
Safety Data Sheet (SDS) from the supplier.

Conclusion

2-(4-Bromo-3-methylphenoxy)acetic acid is a well-defined chemical compound with
predictable properties based on its functional groups. Its synthesis via the robust Williamson
ether synthesis is straightforward, and its characterization relies on standard analytical
techniques. The true value of this molecule lies in its potential as a versatile intermediate,
offering multiple avenues for chemical modification, making it a useful tool for researchers in
synthetic chemistry and drug discovery.
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 To cite this document: BenchChem. [2-(4-Bromo-3-methylphenoxy)acetic acid physical and
chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181241#2-4-bromo-3-methylphenoxy-acetic-acid-
physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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